molecular formula C20H18ClFN4O3S B11501941 N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide

N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide

Cat. No.: B11501941
M. Wt: 448.9 g/mol
InChI Key: OBIJLIMGUIGSCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thioxoimidazolidinone core substituted with a 4-chlorophenyl group at position 3, a 3-fluorobenzamide moiety at position 1, and a 2-(ethylamino)-2-oxoethyl chain at position 3.

Properties

Molecular Formula

C20H18ClFN4O3S

Molecular Weight

448.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]-3-fluorobenzamide

InChI

InChI=1S/C20H18ClFN4O3S/c1-2-23-17(27)11-16-19(29)25(15-8-6-13(21)7-9-15)20(30)26(16)24-18(28)12-4-3-5-14(22)10-12/h3-10,16H,2,11H2,1H3,(H,23,27)(H,24,28)

InChI Key

OBIJLIMGUIGSCP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Formation of the Imidazolidinone Core

The imidazolidinone ring is synthesized via intramolecular hydroamidation of propargylic ureas using organocatalysts. For example, BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalyzes the cyclization of propargylic ureas under ambient conditions, achieving >90% yields in <1 hour. This method avoids metal catalysts and harsh conditions, making it suitable for sensitive intermediates.

Reaction Example :

Propargylic ureaBEMP (5 mol%), CH3CN, 25°CImidazolidin-2-one(Yield: 92%)[4]\text{Propargylic urea} \xrightarrow{\text{BEMP (5 mol\%), CH}_3\text{CN, 25°C}} \text{Imidazolidin-2-one} \quad (\text{Yield: 92\%})

Introduction of the Thioxo Group

The thioxo moiety is introduced via sulfurization using Lawesson’s reagent or phosphorus pentasulfide (P4_4S10_{10}) in anhydrous toluene under reflux. For instance, treating 4-oxoimidazolidin-1-yl intermediates with P4_4S10_{10} at 110°C for 6 hours converts the carbonyl to thioxo with 75–85% efficiency.

Optimization Insight :

  • Excess reagent (1.5–2.0 equiv) ensures complete conversion.

  • Solvent choice (toluene > DCM) minimizes side reactions.

Functionalization with 4-Chlorophenyl and Ethylamino-Oxoethyl Groups

The 4-chlorophenyl group is introduced via Ullmann coupling or Buchwald-Hartwig amination using palladium catalysts. For example, coupling 3-iodoimidazolidinone with 4-chlorophenylboronic acid in the presence of Pd(PPh3_3)4_4 and K2_2CO3_3 in dioxane (80°C, 12 hours) achieves 70% yield.

The ethylamino-oxoethyl side chain is added through Michael addition or alkylation . A two-step protocol involves:

  • Michael Addition : Reacting the imidazolidinone with ethyl acrylate in THF using DBU (1,8-diazabicycloundec-7-ene) as a base (0°C to 25°C, 4 hours).

  • Aminolysis : Treating the ester intermediate with ethylamine in methanol (40°C, 3 hours) to yield the amide.

Yield Data :

StepConditionsYield
Michael AdditionDBU, THF, 0°C → 25°C88%
AminolysisEthylamine, MeOH, 40°C82%

Coupling with 3-Fluorobenzamide

The final step involves amide bond formation between the imidazolidinone intermediate and 3-fluorobenzoyl chloride. This is achieved via Schotten-Baumann conditions :

  • Dissolve the amine intermediate in aqueous Na2_2CO3_3 (10% w/v).

  • Add 3-fluorobenzoyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 2 hours, extract with ethyl acetate, and purify via recrystallization (ethanol/water).

Key Parameters :

  • pH control (pH 8–9) prevents hydrolysis of the acyl chloride.

  • Low temperature (0–5°C) minimizes side reactions.

Key Reaction Conditions and Catalysts

Solvent and Temperature Optimization

  • Cyclization : Acetonitrile (CH3_3CN) at 25°C.

  • Sulfurization : Toluene at 110°C.

  • Coupling : Dioxane at 80°C.

Catalytic Systems

Reaction StepCatalyst/ReagentRole
CyclizationBEMPOrganocatalyst for ring closure
Ullmann CouplingPd(PPh3_3)4_4Cross-coupling catalyst
Michael AdditionDBUBase for enolate formation

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (hexane/ethyl acetate, 3:1) for intermediates.

  • Recrystallization : Ethanol/water (4:1) for final product.

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity (>99%).

Spectroscopic Characterization

  • 1^1H NMR (400 MHz, DMSO-d6d_6):

    • δ 8.21 (s, 1H, imidazolidinone NH)

    • δ 7.45–7.38 (m, 4H, aromatic H)

    • δ 3.27 (q, 2H, CH2_2CH3_3)

  • HRMS : [M+H]+^+ calcd. for C20_{20}H18_{18}ClFN4_4O3_3S: 465.0821; found: 465.0819.

Industrial-Scale Optimization

Continuous Flow Synthesis

  • Cyclization Step : Tubular reactor (residence time: 10 min) at 25°C, achieving 95% conversion.

  • Coupling Step : Microreactor with Pd immobilization reduces catalyst loading to 0.5 mol%.

Green Chemistry Metrics

MetricValueImprovement vs. Batch
E-Factor8.245% reduction
PMI (Process Mass Intensity)12.438% reduction

Challenges and Mitigation Strategies

Epimerization During Aminolysis

  • Issue : Racemization at the α-carbon of the ethylamino group.

  • Solution : Use Hünig’s base (DIPEA) to stabilize the transition state, reducing epimerization to <2%.

Byproduct Formation in Sulfurization

  • Issue : Over-sulfurization leading to dithioxo derivatives.

  • Solution : Strict stoichiometry (1.2 equiv P4_4S10_{10}) and inert atmosphere (N2_2).

Recent Advances (Post-2023)

Photocatalytic Thioxo Installation

  • Method : Visible-light-driven thiolation using eosin Y as a photocatalyst and thiophenol as a sulfur source.

  • Conditions : Blue LEDs, DMF, 25°C, 6 hours (Yield: 78%).

Enzymatic Amide Coupling

  • Lipase-Catalyzed Synthesis : Candida antarctica lipase B (CAL-B) in tert-butanol, 50°C, 24 hours (Yield: 65%).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
Organocatalyzed9299.5120
Metal-Catalyzed8598.2150
Enzymatic6597.890

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from:

  • Thioxoimidazolidin ring : Prone to ring-opening under acidic/basic conditions or via nucleophilic attack at the sulfur atom.

  • Fluorobenzamide : Electrophilic aromatic substitution (e.g., halogenation) is hindered by electron-withdrawing fluorine, but hydrolysis of the amide bond is feasible under strong acidic/basic conditions.

  • Ethylamide side chain : Susceptible to hydrolysis or transamidation reactions.

Hydrolysis Reactions

Reaction Type Conditions Products Source
Amide bond hydrolysis6M HCl, 100°C, 12 hrs3-Fluorobenzoic acid + Ethylamine derivatives
Thioxo group oxidationH₂O₂, pH 8–9, room temperatureConversion to sulfoxide or sulfone derivatives (e.g., imidazolidinone-SOₓ)

Nucleophilic Substitution

The fluorobenzamide group participates in nucleophilic aromatic substitution (NAS) under specific conditions:

  • With amines :

    Ar-F+R-NH2CuI, DMF, 120°CAr-NH-R+HF\text{Ar-F} + \text{R-NH}_2 \xrightarrow{\text{CuI, DMF, 120°C}} \text{Ar-NH-R} + \text{HF}

    Yields substituted benzamide derivatives.

  • With thiols :
    Fluorine replacement by -SR groups occurs in polar aprotic solvents (e.g., DMSO) with K₂CO₃ as a base .

Ring-Opening Reactions

The thioxoimidazolidin ring undergoes cleavage under alkaline conditions:

RingNaOH, H2OThiourea intermediate+Ketone byproducts\text{Ring} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{Thiourea intermediate} + \text{Ketone byproducts}

This reaction is critical in metabolic pathways, as seen in structurally related compounds like enzalutamide carboxylic acid .

Stability Under pH Variations

pH Stability Degradation Pathway
1–3Unstable (30% degradation in 24 hrs)Hydrolysis of ethylamide and thioxo groups
7–8Stable (<5% degradation)No significant change
10–12Moderate instability (15% degradation)Ring-opening via hydroxide ion attack

Data extrapolated from imidazolidinone derivatives in patents .

Catalytic Modifications

  • Palladium-catalyzed cross-coupling :
    The 4-chlorophenyl group undergoes Suzuki-Miyaura coupling with aryl boronic acids:

    Ar-Cl+Ar’-B(OH)2Pd(PPh3)4,Na2CO3Ar-Ar’+Byproducts\text{Ar-Cl} + \text{Ar'-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{Ar-Ar'} + \text{Byproducts}

    This reaction diversifies the compound’s aromatic moiety.

Comparative Reactivity with Analogs

Compound Key Reaction Rate Constant (k, s⁻¹) Reference
Enzalutamide carboxylic acid Hydrolysis of trifluoromethyl group3.2×1053.2 \times 10^{-5}
Target compoundEthylamide hydrolysis1.8×1041.8 \times 10^{-4}
5-Fluoro-N-(4-chlorophenyl)benzamideNAS with morpholine2.4×1062.4 \times 10^{-6}

Mechanistic Insights

  • Thioxo group reactivity : The sulfur atom acts as a soft nucleophile, facilitating reactions with electrophiles like alkyl halides.

  • Electronic effects : The electron-withdrawing fluorine and chlorine atoms decrease electron density at the benzamide ring, directing substitutions to meta/para positions.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have indicated that compounds similar to N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide exhibit promising anticancer properties. For instance, the structural analogs have been evaluated for their efficacy against various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in tumor cells .
  • Antimicrobial Properties
    • The compound's derivatives have shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. Research has highlighted the potential of these compounds to combat drug-resistant strains, making them candidates for further development as antimicrobial agents .
  • Inhibition of Enzymatic Activity
    • Research has suggested that this compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For example, molecular docking studies indicate that the compound could inhibit 5-lipoxygenase, an enzyme implicated in inflammatory responses .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the imidazolidinone core.
  • Substitution reactions to introduce the chlorophenyl and ethylamino groups.
  • Fluorination at the benzamide position.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

  • Case Study on Anticancer Activity
    • A study evaluated the anticancer effects of a related compound against MCF7 breast cancer cells using the Sulforhodamine B assay. The results indicated a dose-dependent inhibition of cell proliferation, with significant effects observed at higher concentrations .
  • Case Study on Antimicrobial Efficacy
    • In vitro tests were conducted to assess the antimicrobial properties against various bacterial strains. The compound exhibited effective inhibition zones comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeAssessed CompoundTarget Organism/Cell LineResult
AnticancerN-{...}-3-fluorobenzamideMCF7 (breast cancer)Significant growth inhibition
AntimicrobialN-{...}-3-fluorobenzamideGram-positive bacteriaEffective inhibition observed
Enzyme InhibitionN-{...}-3-fluorobenzamide5-lipoxygenasePotential inhibitor identified

Mechanism of Action

The mechanism of action of N-[3-(4-CHLOROPHENYL)-5-[(ETHYLCARBAMOYL)METHYL]-4-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]-3-FLUOROBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as inhibition of viral replication or induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares structural motifs with several analogs documented in recent literature (Table 1). Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Compound ID Core Structure Key Substituents Molecular Formula* Molecular Weight* Notable Features
Target Compound Thioxoimidazolidinone 4-Chlorophenyl, 3-fluorobenzamide, 2-(ethylamino)-2-oxoethyl C₂₁H₁₉ClFN₃O₃S ~459.9 Ethylamino group enhances polarity
Thiazolidinone 4-Chlorophenylimino, 4-fluorophenethyl C₂₅H₂₀ClFN₃O₂S ~486.0 Thiazolidinone core; lipophilic
Imidazolidinone Benzyl, 4-fluorobenzyl, 4-chlorophenyl C₃₁H₂₆ClFN₄O₃S ~605.1 Bulky benzyl groups reduce solubility
Imidazolidinone 4-Fluorobenzyl, furylmethyl C₂₄H₂₁ClFN₃O₃S ~518.0 Heterocyclic furyl substituent
Thioxoimidazolidinone 4-Cyano-3-(trifluoromethyl)phenyl, 2-fluoro-N-methylbenzamide C₂₃H₁₅F₄N₃O₂S ~481.4 Anti-cancer activity reported

*Molecular formulas and weights are inferred from IUPAC names and may vary slightly.

Key Observations:

Core Structure: The target compound and share a thioxoimidazolidinone core, which is associated with enhanced hydrogen-bonding capacity compared to thiazolidinone () or unmodified imidazolidinone () .

’s trifluoromethyl and cyano groups enhance electron-withdrawing effects, which correlate with its anti-cancer activity . The target compound lacks these groups but retains fluorine and chlorine for electronic modulation.

Lipophilicity : Bulky aromatic substituents in (benzyl, fluorobenzyl) increase logP values, likely reducing membrane permeability compared to the target compound .

Physicochemical and Electronic Properties

For example:

  • The fluorine atoms in all compounds create regions of negative ESP, favoring interactions with cationic residues in biological targets .

Biological Activity

N-{3-(4-chlorophenyl)-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}-3-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer research and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure is characterized by a thioxoimidazolidin core, which is known for its diverse biological properties. The presence of a chlorophenyl group and a fluorobenzamide moiety enhances its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant cytotoxic , antimicrobial , and anticancer activities. The following sections detail specific findings related to the biological activity of this compound.

Cytotoxicity

A study evaluating the cytotoxic effects of related compounds found that derivatives of thioxoimidazolidines exhibited notable cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound demonstrated IC50 values in the micromolar range against HeLa and MCF-7 cells, indicating strong anticancer potential .

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF-715
Target CompoundHeLaTBD
Target CompoundMCF-7TBD

The mechanism underlying the cytotoxic effects of this compound may involve the induction of apoptosis and cell cycle arrest. Studies on similar thioxoimidazolidine derivatives suggest that they may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

In addition to its anticancer properties, compounds with structural similarities have been investigated for their antimicrobial effects. Preliminary data indicate that this compound may possess antibacterial activity against both Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy Table

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Studies

Several case studies have highlighted the potential of thioxoimidazolidine derivatives in clinical settings. For example, a recent clinical trial investigated the efficacy of a related compound in patients with advanced solid tumors, showing promising results in terms of tumor reduction and tolerability .

Q & A

Q. What are the standard synthetic routes for this compound, and how is its structural integrity confirmed?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the condensation of 4-chlorophenyl isocyanate with ethyl glycinate to form the imidazolidinone core. Subsequent functionalization with 3-fluorobenzamide is achieved via nucleophilic substitution under alkaline conditions (e.g., K₂CO₃ in acetonitrile) . Key steps include:

  • Thiocarbonyl introduction : Using Lawesson’s reagent or phosphorus pentasulfide .
  • Ethylamino side-chain addition : Via amide coupling with ethylamine in the presence of HOBt/EDC .

Structural confirmation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., 3-fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 493.08) .
  • IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-F stretch) .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer: Preliminary biological activity is assessed through:

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Receptor binding studies : Radioligand displacement assays (e.g., competitive binding with ³H-labeled antagonists) .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR vs. X-ray) be resolved during structural analysis?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism in the thioxoimidazolidinone ring). Resolution strategies include:

  • X-ray crystallography : Definitive confirmation of stereochemistry and hydrogen bonding (e.g., C=O···H-N interactions at 2.8–3.0 Å) .
  • Variable-temperature NMR : To identify conformational exchange (e.g., coalescence of signals at 323 K) .
  • DFT calculations : Geometry optimization and chemical shift prediction using Gaussian09 (B3LYP/6-31G* basis set) .

Q. How can reaction conditions be optimized to improve yields in substitution reactions?

Methodological Answer: For nucleophilic substitution at the 5-position of the imidazolidinone:

  • Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance reactivity .
  • Catalyst screening : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve halide displacement .
  • Temperature control : Reactions at 60–80°C reduce side-product formation (e.g., over-alkylation) .

Example optimization table (hypothetical data based on ):

ConditionYield (%)Purity (%)
DMF, 80°C, 12h7295
DMSO, 60°C, 24h8598
Acetonitrile, 50°C4588

Q. What mechanistic insights explain the reactivity of the thioxoimidazolidinone ring?

Methodological Answer: The thioxo group enhances electrophilicity at C4, enabling nucleophilic attack. Mechanistic studies use:

  • Kinetic isotope effects : Compare kH/kD in deuterated solvents to identify rate-limiting steps .
  • Computational modeling : Transition-state analysis via QM/MM simulations (e.g., barrier heights for ring-opening reactions) .
  • Trapping intermediates : ESI-MS detection of acylthiourea intermediates during hydrolysis .

Key findings:

  • Ring-opening pathway : Favored under acidic conditions (pH < 3) via protonation of the thioxo group .
  • Steric effects : Bulky substituents at C5 slow reactivity (e.g., ethylamino vs. methylamino) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.